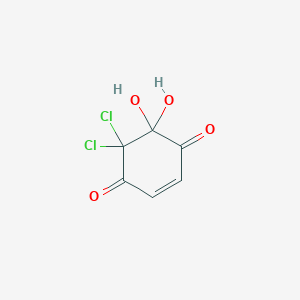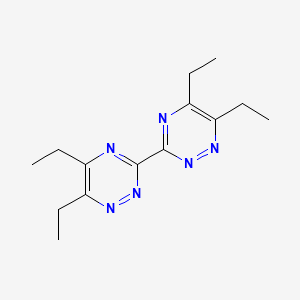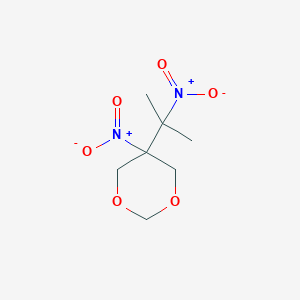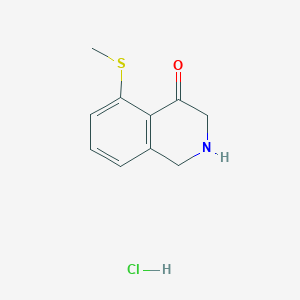
3-Methylbut-2-en-1-yl 2-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylbut-2-en-1-yl 2-methylpentanoate is an organic compound with the molecular formula C11H20O2. It is an ester formed from the reaction between 3-methylbut-2-en-1-ol and 2-methylpentanoic acid. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl 2-methylpentanoate typically involves the esterification reaction between 3-methylbut-2-en-1-ol and 2-methylpentanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process, and the product is then purified by distillation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the reaction and simplify the separation process .
Chemical Reactions Analysis
Types of Reactions
3-Methylbut-2-en-1-yl 2-methylpentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into 3-methylbut-2-en-1-ol and 2-methylpentanoic acid.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 3-Methylbut-2-en-1-ol and 2-methylpentanoic acid.
Reduction: 3-Methylbut-2-en-1-ol and 2-methylpentanol.
Transesterification: New esters and alcohols depending on the reactants used.
Scientific Research Applications
3-Methylbut-2-en-1-yl 2-methylpentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in natural product biosynthesis and its interactions with biological systems.
Medicine: Explored for potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the flavor and fragrance industry for its pleasant aroma.
Mechanism of Action
The mechanism of action of 3-Methylbut-2-en-1-yl 2-methylpentanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing the corresponding alcohol and acid. These metabolites can then participate in various biochemical pathways, exerting their effects through interactions with enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3-Methylbut-2-en-1-yl acetate: Another ester with a similar structure but different acid component.
2-Methylbut-2-en-1-yl acetate: Similar ester with a different alcohol component.
3-Methylbutyl 2-methylpentanoate: Similar ester with a different alcohol component.
Uniqueness
3-Methylbut-2-en-1-yl 2-methylpentanoate is unique due to its specific combination of 3-methylbut-2-en-1-ol and 2-methylpentanoic acid, which imparts distinct chemical and physical properties. Its pleasant fruity aroma makes it particularly valuable in the flavor and fragrance industry .
Properties
CAS No. |
94288-01-4 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
3-methylbut-2-enyl 2-methylpentanoate |
InChI |
InChI=1S/C11H20O2/c1-5-6-10(4)11(12)13-8-7-9(2)3/h7,10H,5-6,8H2,1-4H3 |
InChI Key |
RUIICDKHOPKMOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)





![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

![N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide](/img/structure/B14363669.png)

